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molecular formula C14H10ClN3O B8595255 N-(2-cyanophenyl)-4-amino-2-chlorobenzamide

N-(2-cyanophenyl)-4-amino-2-chlorobenzamide

Cat. No. B8595255
M. Wt: 271.70 g/mol
InChI Key: IOKOKPHNWWJFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709479B1

Procedure details

N-(2-Cyanophenyl)-2-chloro-4-nitrobenzamide (1.30 g, 4.04 mmol) was added to a stirred suspension of tin (II) chloride dihydrate (4.42 g, 23 mmol) in hydrochloric acid (52 ml) at 0° C. The reaction was allowed to warm to ambient temperature over 2 hours and aqueous sodium hydroxide was added to take the reaction to pH 10. Extraction of the aqueous layer with dichloromethane (3×50 ml), followed by solvent evaporation in vacuo, yielded N-(2-cyanophenyl)-4-amino-2-chlorobenzamide (0.19 g, 16% yield) as a white solid:
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:12]=1[Cl:20])#[N:2].O.O.[Sn](Cl)Cl.[OH-].[Na+]>Cl>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:12]=1[Cl:20])#[N:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)NC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
Name
Quantity
4.42 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
52 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to pH 10
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous layer with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)NC(C1=C(C=C(C=C1)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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